Hydroxysafflor Yellow A

Catalog No.
S530229
CAS No.
78281-02-4
M.F
C27H32O16
M. Wt
612.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxysafflor Yellow A

CAS Number

78281-02-4

Product Name

Hydroxysafflor Yellow A

IUPAC Name

2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione

Molecular Formula

C27H32O16

Molecular Weight

612.5 g/mol

InChI

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1

InChI Key

IAVUBSCVWHLRGE-MFMRYLTCSA-N

SMILES

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

solubility

Soluble in DMSO

Synonyms

Hydroxysafflor yellow A; Safflomin A;

Canonical SMILES

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

The exact mass of the compound Hydroxysafflor Yellow A is 612.169 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydroxysafflor Yellow A (HSYA) is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.), a plant of the Compositae (Asteraceae) family . It has significant pharmacological activities, such as antioxidant, anti-inflammatory, anticoagulant, and anticancer effects . Chemical instability and low bioavailability have been severely hampering the clinical applications of hsya during the treatment of cardiovascular and cerebrovascular disease .

    Cardiovascular and Cerebrovascular Disease Treatment

    HSYA is used in the treatment of cardiovascular and cerebrovascular diseases . It has been shown to have protective effects against these diseases .

    Cancer Treatment

    Studies have shown that HSYA inhibits lipopolysaccharide-induced proliferation, migration, and invasion of non-small-cell lung cancer cells by inhibiting the PI3K and AKT signaling pathways .

    Diabetes Treatment

    HSYA has a better effect on metabolic diseases, including diabetes .

    Cosmetics Industry

    Due to its significant pharmacological activities, HSYA has led to increasing attention on development and utilization in the cosmetics industry .

    Food Industry

    HSYA is also used in the food industry due to its health benefits .

    Pharmaceutical Industry

    HSYA is used in the pharmaceutical industry for the development of drugs for various diseases .

Hydroxysafflor Yellow A is a prominent bioactive compound extracted from the flower of safflower (Carthamus tinctorius L.). It is characterized by its vibrant yellow color and is primarily recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, anticoagulant, and anticancer activities. Hydroxysafflor Yellow A has gained attention for its potential therapeutic applications in treating various diseases, particularly cardiovascular and cerebrovascular conditions. Its clinical usage is supported by formulations such as safflor yellow injection, which contains approximately 80% Hydroxysafflor Yellow A and has been approved by the China State Food and Drug Administration for medical use since 1993 .

The mechanism of action for HSYA's various health benefits is still being explored. Studies suggest HSYA may exert its effects through multiple pathways, including:

  • Antioxidant activity: The presence of hydroxyl groups allows HSYA to scavenge free radicals, potentially protecting cells from oxidative damage [].
  • Anti-inflammatory effects: HSYA might modulate the activity of inflammatory pathways, offering benefits in conditions like cardiovascular disease [].
  • Antitumor properties: Studies suggest HSYA may inhibit the growth and proliferation of cancer cells [].
During its synthesis and degradation. The oxidative synthesis pathway is one of the primary methods for producing this compound. In this pathway, di-C-glucosyl chloroacetophenone is transformed through a series of reactions involving acetylation and oxidation to yield Hydroxysafflor Yellow A with a reported yield of 18% . Additionally, Hydroxysafflor Yellow A can also be synthesized via biosynthetic pathways involving chalcone synthase, which catalyzes the conversion of 4-coumaroyl-CoA and malonyl-CoA into naringenin chalcone, followed by glycosylation to form Hydroxysafflor Yellow A .

Hydroxysafflor Yellow A exhibits a broad spectrum of biological activities:

  • Antioxidant Activity: It effectively scavenges free radicals and reduces oxidative stress in various cellular models.
  • Anti-inflammatory Effects: Hydroxysafflor Yellow A has been shown to inhibit inflammatory pathways, thus providing protective effects against conditions like cerebral ischemia/reperfusion injury.
  • Neuroprotective Properties: Studies indicate that it enhances neuronal cell viability and reduces apoptosis through mechanisms involving the regulation of the SIRT1 pathway .
  • Cardiovascular Benefits: It improves endothelial function and exhibits anticoagulant properties, making it beneficial for cardiovascular health .

The synthesis of Hydroxysafflor Yellow A can be achieved through two primary methods:

  • Chemical Synthesis: This method involves oxidative reactions starting from di-C-glucosyl chloroacetophenone. The process includes acetylation followed by oxidation to produce Hydroxysafflor Yellow A efficiently.
  • Biosynthesis: This natural method relies on enzymatic processes in plants. The biosynthetic pathway remains largely unexplored but is believed to involve chalcone synthase acting on 4-coumaroyl-CoA and malonyl-CoA to produce naringenin chalcone, which is subsequently glycosylated to form Hydroxysafflor Yellow A .

Hydroxysafflor Yellow A has diverse applications in medicine:

  • Therapeutic Agent: It is used in traditional Chinese medicine for treating cardiovascular diseases, liver disorders, and neurodegenerative conditions.
  • Cosmetic Industry: Due to its antioxidant properties, it is incorporated into skincare products for its potential skin-protective effects.
  • Food Industry: As a natural dye, it is utilized in food products for coloring purposes.

Research indicates that Hydroxysafflor Yellow A interacts with various biological pathways:

  • It modulates the SIRT1 signaling pathway, which plays a crucial role in cellular metabolism and stress response.
  • In studies involving neuronal cells, Hydroxysafflor Yellow A has been shown to decrease apoptosis and enhance cell survival under oxidative stress conditions .
  • Interaction with other compounds such as Anhydrosafflor Yellow B has been noted, where both compounds exhibit similar protective effects against oxidative stress and neuronal injury .

Hydroxysafflor Yellow A shares structural and functional similarities with several other compounds derived from safflower. Below are some notable comparisons:

CompoundSourceKey PropertiesUnique Aspects
Anhydrosafflor Yellow BCarthamus tinctorius L.Antioxidant, neuroprotectiveSimilar structure but different bioactivity profile
Safflower YellowCarthamus tinctorius L.AnticoagulantLess water-soluble compared to Hydroxysafflor Yellow A
QuercetinVarious plantsAntioxidant, anti-inflammatoryFlavonoid class; broader range of biological activities
RutinBuckwheatAntioxidant, anti-inflammatoryGlycoside of quercetin; different solubility characteristics

Hydroxysafflor Yellow A stands out due to its specific pharmacological effects related to neuroprotection and cardiovascular health, making it a focus of ongoing research aimed at developing new therapeutic strategies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

12

Exact Mass

612.16903493 g/mol

Monoisotopic Mass

612.16903493 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HI7O919OYZ

Wikipedia

Hydroxysafflor yellow A

Dates

Last modified: 08-15-2023
1: Xu RA, Xu ZS, Ge RS. Effects of hydroxysafflor yellow A on the activity and mRNA expression of four CYP isozymes in rats. J Ethnopharmacol. 2014 Feb 12;151(3):1141-1146. doi: 10.1016/j.jep.2013.12.025. Epub 2013 Dec 27. PubMed PMID: 24373810.
2: Wang Y, Xue C, Dong F, Peng Y, Zhang Y, Jin M, Zang B, Tan L. Hydroxysafflor yellow a attenuates small airway remodeling in a rat model of chronic obstructive pulmonary disease. Biol Pharm Bull. 2014;37(10):1591-8. Epub 2014 Jul 24. PubMed PMID: 25056232.
3: Ma GN, Yu FL, Wang S, Li ZP, Xie XY, Mei XG. A novel oral preparation of hydroxysafflor yellow A base on a chitosan complex: a strategy to enhance the oral bioavailability. AAPS PharmSciTech. 2015 Jun;16(3):675-82. doi: 10.1208/s12249-014-0255-z. Epub 2014 Dec 16. PubMed PMID: 25511808; PubMed Central PMCID: PMC4444637.
4: Liu YL, Liu YJ, Liu Y, Li XS, Liu SH, Pan YG, Zhang J, Liu Q, Hao YY. Hydroxysafflor yellow A ameliorates lipopolysaccharide-induced acute lung injury in mice via modulating toll-like receptor 4 signaling pathways. Int Immunopharmacol. 2014 Dec;23(2):649-57. PubMed PMID: 25466274.
5: Jiang S, Shi Z, Li C, Ma C, Bai X, Wang C. Hydroxysafflor yellow A attenuates ischemia/reperfusion-induced liver injury by suppressing macrophage activation. Int J Clin Exp Pathol. 2014 Apr 15;7(5):2595-608. eCollection 2014. PubMed PMID: 24966974; PubMed Central PMCID: PMC4069906.
6: Wang T, Duan SJ, Wang SY, Lu Y, Zhu Q, Wang LJ, Han B. Coadministration of hydroxysafflor yellow A with levodopa attenuates the dyskinesia. Physiol Behav. 2015 Aug 1;147:193-7. doi: 10.1016/j.physbeh.2015.04.038. Epub 2015 Apr 23. PubMed PMID: 25914172.
7: Zhu HJ, Wang LJ, Wang XQ, Pan H, Li NS, Yang HB, Jin M, Zang BX, Gong FY. Hydroxysafflor yellow A (HYSA) inhibited the proliferation and differentiation of 3T3-L1 preadipocytes. Cytotechnology. 2015 Oct;67(5):885-92. doi: 10.1007/s10616-014-9783-3. Epub 2015 Mar 7. PubMed PMID: 25749912; PubMed Central PMCID: PMC4545440.
8: Wang J, Zhang Q, Mei X, Zhang X. Hydroxysafflor yellow A attenuates left ventricular remodeling after pressure overload-induced cardiac hypertrophy in rats. Pharm Biol. 2014 Jan;52(1):31-5. doi: 10.3109/13880209.2013.805791. Epub 2013 Sep 13. PubMed PMID: 24033225.
9: Li CY, Yin JG, Zhang J, Wang XX, Xu MJ, Liu F, Zou JD, Ju WZ. Pharmacokinetic profiles of hydroxysafflor yellow A following intravenous administration of its pure preparations in healthy Chinese volunteers. J Ethnopharmacol. 2015 Mar 13;162:225-30. doi: 10.1016/j.jep.2014.12.068. Epub 2015 Jan 7. PubMed PMID: 25576896.
10: Li CY, Chu JH, Zhang J, Sun BT, Dai GL, Liu SJ, Ju WZ. Measurement of hydroxysafflor yellow A in human urine by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 1;974:131-7. doi: 10.1016/j.jchromb.2014.10.036. Epub 2014 Nov 4. PubMed PMID: 25463208.
11: He Y, Liu Q, Li Y, Yang X, Wang W, Li T, Zhang W, Cui Y, Wang C, Lin R. Protective effects of hydroxysafflor yellow A (HSYA) on alcohol-induced liver injury in rats. J Physiol Biochem. 2015 Mar;71(1):69-78. doi: 10.1007/s13105-015-0382-3. Epub 2015 Jan 28. PubMed PMID: 25626885.
12: Liu Q, Wang CY, Liu Z, Ma XS, He YH, Chen SS, Bai XY. Hydroxysafflor yellow A suppresses liver fibrosis induced by carbon tetrachloride with high-fat diet by regulating PPAR-γ/p38 MAPK signaling. Pharm Biol. 2014 Sep;52(9):1085-93. doi: 10.3109/13880209.2013.877491. Epub 2014 Mar 12. PubMed PMID: 24618007.
13: Yang G, Zhou X, Chen T, Deng Y, Yu D, Pan S, Song Y. Hydroxysafflor yellow A inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway. Int J Clin Exp Med. 2015 Apr 15;8(4):5295-302. eCollection 2015. PubMed PMID: 26131104; PubMed Central PMCID: PMC4483943.
14: Yang F, Li J, Zhu J, Wang D, Chen S, Bai X. Hydroxysafflor yellow A inhibits angiogenesis of hepatocellular carcinoma via blocking ERK/MAPK and NF-κB signaling pathway in H22 tumor-bearing mice. Eur J Pharmacol. 2015 May 5;754:105-14. doi: 10.1016/j.ejphar.2015.02.015. Epub 2015 Feb 24. PubMed PMID: 25720342.
15: Zhu HJ, Wang LJ, Wang XQ, Pan H, Li NS, Yang HB, Jin M, Zang BX, Gong FY. Hormone-sensitive lipase is involved in the action of hydroxysafflor yellow A (HYSA) inhibiting adipogenesis of 3T3-L1cells. Fitoterapia. 2014 Mar;93:182-8. doi: 10.1016/j.fitote.2014.01.001. Epub 2014 Jan 17. PubMed PMID: 24440907.
16: Lv Y, Qian Y, Fu L, Chen X, Zhong H, Wei X. Hydroxysafflor yellow A exerts neuroprotective effects in cerebral ischemia reperfusion-injured mice by suppressing the innate immune TLR4-inducing pathway. Eur J Pharmacol. 2015 Dec 15;769:324-32. doi: 10.1016/j.ejphar.2015.11.036. Epub 2015 Nov 25. PubMed PMID: 26607471.
17: Song Y, Long L, Zhang N, Liu Y. Inhibitory effects of hydroxysafflor yellow A on PDGF BB induced proliferation and migration of vascular smooth muscle cells via mediating Akt signaling. Mol Med Rep. 2014 Sep;10(3):1555-60. doi: 10.3892/mmr.2014.2336. Epub 2014 Jun 16. PubMed PMID: 24939805.
18: Wang C, Wang C, Ma C, Huang Q, Sun H, Zhang X, Bai X. Hydroxysafflor yellow A of Carthamus tinctorius attenuates lung injury of aged rats exposed to gasoline engine exhaust by down-regulating platelet activation. Phytomedicine. 2014 Feb 15;21(3):199-206. doi: 10.1016/j.phymed.2013.09.018. Epub 2013 Nov 2. PubMed PMID: 24192212.
19: Guo Y, Wang Y, Huang X, Lv H, Fan R, Huang W, Gan P, Liu W, Yan K, Xia Z, Liu J. Determination of hydroxysafflor yellow A in biological fluids of patients with traumatic brain injury by UPLC-ESI-MS/MS after injection of Xuebijing. Biomed Chromatogr. 2014 Aug;28(8):1090-5. doi: 10.1002/bmc.3124. Epub 2014 Feb 17. PubMed PMID: 24535782.
20: Jingshan Z, Qianyu G, Shaohong L, Shangyue Z, Hongli H. [Hydroxysafflor yellow A inhibits rat vascular smooth muscle cells proliferation possibly via blocking signal transduction of MEK-ERK1/2]. Zhonghua Xin Xue Guan Bing Za Zhi. 2015 Aug;43(8):728-31. Chinese. PubMed PMID: 26955733.

Explore Compound Types